2-(4-chlorophenoxy)-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide
Description
The compound “2-(4-chlorophenoxy)-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide” is a propanamide derivative featuring a 4-chlorophenoxy group, a methyl substituent, and a pyridin-3-yl-pyrazole ethylamine moiety.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c1-20(2,27-18-7-5-17(21)6-8-18)19(26)23-10-11-25-14-16(13-24-25)15-4-3-9-22-12-15/h3-9,12-14H,10-11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQMZPZBKKUQSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCN1C=C(C=N1)C2=CN=CC=C2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide , identified by CAS number 1797602-81-3, is a synthetic organic compound with potential biological activities. Its structure incorporates a chlorophenoxy group and a pyrazole moiety, which are known for their pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its anticancer and anti-inflammatory effects, supported by data tables, case studies, and research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes key findings from various studies:
These studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and autophagy.
Anti-inflammatory Activity
The pyrazole moiety is also recognized for its anti-inflammatory properties. In a study assessing anti-inflammatory effects, compounds similar to the one demonstrated inhibition of pro-inflammatory cytokines in vitro.
Case Study 1: Antitumor Efficacy
A recent study evaluated the efficacy of the compound against human lung cancer cells (A549). The results showed that at a concentration of 0.28 µM , the compound induced significant apoptosis compared to control treatments. This suggests that the incorporation of both chlorophenoxy and pyrazole groups may enhance its antitumor activity.
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action related to autophagy in cancer cells. The compound was shown to activate autophagic pathways without triggering apoptosis at lower concentrations (IC50 = 0.95 µM ), indicating a dual-action potential that could be exploited in therapeutic applications for cancer treatment.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its structural components:
- Chlorophenoxy Group : Known for enhancing lipophilicity and cellular uptake.
- Pyrazole Moiety : Associated with anticancer properties through kinase inhibition and modulation of apoptotic pathways.
Research indicates that modifications to these groups can lead to variations in potency, underscoring the importance of SAR studies in drug development.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Differences and Implications
Substituent Effects on Bioactivity :
- The target compound lacks sulfonamide or trifluoromethyl groups present in analogues like and , which may reduce its binding affinity to sulfonamide-targeted enzymes (e.g., cyclooxygenase-2). However, its pyridin-3-yl-pyrazole ethyl group may enhance selectivity for kinase targets .
- The methyl-propanamide backbone in the target compound and CAS 587843-16-1 suggests similar metabolic stability, but the latter’s thiazolyl-sulfonamide group could confer higher solubility.
Synthetic Accessibility :
- Yields for pyrazole-containing analogues range from 61–67% in multi-step syntheses (e.g., compound 4 in ), suggesting that the target compound’s synthesis may require optimized coupling steps for the pyridin-3-yl-pyrazole ethyl moiety.
Thermal Stability :
Pharmacological Potential
- Kinase Inhibition : The pyridin-3-yl-pyrazole group in the target compound is structurally analogous to inhibitors of JAK2 or mTOR kinases, as seen in compound 4 .
- Antimicrobial Activity : Sulfonamide analogues (e.g., ) exhibit broader antimicrobial spectra due to sulfonamide groups, which the target compound lacks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
